N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide

Description

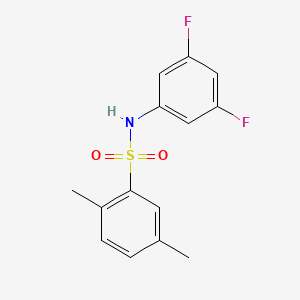

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,5-difluorophenyl group attached to the nitrogen of a 2,5-dimethylbenzenesulfonamide scaffold. Sulfonamides are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and crystallography. The 3,5-difluorophenyl moiety introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, while the 2,5-dimethyl substituents on the benzene ring contribute steric bulk and moderate electron-donating properties. This combination likely influences the compound’s conformational preferences, intermolecular interactions, and physicochemical properties.

Properties

Molecular Formula |

C14H13F2NO2S |

|---|---|

Molecular Weight |

297.32 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(5-9)20(18,19)17-13-7-11(15)6-12(16)8-13/h3-8,17H,1-2H3 |

InChI Key |

DHQFVIMDLUYXPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

Dihedral Angles Between Aromatic Rings

The spatial arrangement of aromatic rings in sulfonamides is critical for understanding packing efficiency and intermolecular interactions. For example:

- N-(3,5-Dichlorophenyl)benzenesulfonamide (N35DCPBSA) exhibits a dihedral angle of 57.0° between the two benzene rings .

- In contrast, N-(3-chlorophenyl)benzenesulfonamide (N3CPBSA) has a larger dihedral angle of 65.4° , attributed to steric clashes from the single chlorine substituent .

The target compound, with fluorine atoms at the 3,5-positions, is expected to adopt a dihedral angle closer to N35DCPBSA (~57°), as fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine.

Hydrogen Bonding and Crystal Packing

Sulfonamides typically form N–H···O hydrogen bonds, which stabilize crystal structures. In N35DCPBSA, these interactions create chains along the b-axis . This contrasts with N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide, where the nitro group participates in additional π-π stacking but lacks fluorine-mediated interactions .

Electronic and Steric Effects

- Halogen vs. Alkyl Substituents : Fluorine’s electron-withdrawing nature increases the sulfonamide’s acidity compared to methyl or chloro substituents (e.g., N-(4-chlorobenzyl)-2,5-dimethylbenzenesulfonamide ) . This could enhance solubility in polar solvents or biological activity.

- Nitro Groups : In N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide , the nitro group introduces strong electron-withdrawing effects, reducing electron density on the sulfonamide sulfur and altering reactivity .

Data Tables

Table 1: Structural and Electronic Comparison of Sulfonamide Derivatives

Table 2: Commercial Availability of Analogous Compounds (Alfa Catalog)

Research Implications

The structural and electronic nuances of this compound position it as a candidate for further studies in:

- Drug Discovery : Fluorine’s role in enhancing metabolic stability and membrane permeability.

- Materials Science : Tunable crystal packing via fluorine-mediated interactions.

- Computational Chemistry : DFT studies to predict reactivity and compare with chlorinated/methylated analogs (e.g., N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide ).

Biological Activity

N-(3,5-Difluorophenyl)-2,5-dimethylbenzenesulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide Group : This group is known for its ability to mimic para-aminobenzoic acid (PABA), which is crucial in the synthesis of folic acid in bacteria.

- Fluorinated Phenyl Ring : The presence of fluorine atoms can enhance the compound's lipophilicity and bioactivity.

The molecular structure can be represented as follows:

The primary mechanism of action for sulfonamide compounds like this compound involves:

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, it competes with this substrate, leading to inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness similar to other sulfonamides. This antimicrobial activity is attributed to its ability to disrupt folic acid synthesis pathways in bacterial cells.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there are indications that this compound may also possess anti-inflammatory effects. Studies on related sulfonamide derivatives suggest that they can modulate inflammatory responses by inhibiting specific pathways involved in inflammation .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the growth of certain bacterial strains effectively. For example, it was found to be effective against Escherichia coli and Staphylococcus aureus at micromolar concentrations.

- Case Study - Cardiovascular Effects : A study examining sulfonamide derivatives indicated potential changes in perfusion pressure when administered at low doses. These findings suggest that this compound could influence cardiovascular dynamics through calcium channel inhibition .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity | Target Organism/Pathway | Concentration (μM) | Outcome |

|---|---|---|---|---|

| In vitro antimicrobial testing | Antibacterial | E. coli, S. aureus | 10 - 50 | Significant growth inhibition |

| Anti-inflammatory assessment | Inhibition of inflammatory markers | Human cell lines | 1 - 10 | Reduction in inflammatory response |

| Cardiovascular study | Changes in perfusion pressure | Rat model | 0.001 | Altered perfusion dynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.